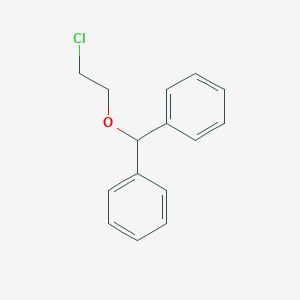

Benzhydryl 2-chloroethyl ether

Description

Properties

IUPAC Name |

[2-chloroethoxy(phenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClO/c16-11-12-17-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNVASENTCOLNJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30186341 | |

| Record name | Benzhydryl 2-chloroethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32669-06-0 | |

| Record name | Benzhydryl 2-chloroethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032669060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzhydryl 2-chloroethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Benzhydryl 2-chloroethyl ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of Benzhydryl 2-chloroethyl ether. The information is compiled from various scientific databases and literature sources to support research and development activities.

Chemical Identity and Structure

This compound, also known as 1-(2-chloroethoxy)-1,1-diphenylmethane or 2-(benzhydryloxy)ethyl chloride, is a chemical compound with the molecular formula C₁₅H₁₅ClO[1][2][3]. Its chemical structure is characterized by a benzhydryl group (a diphenylmethyl group) attached to a 2-chloroethyl group via an ether linkage.

Table 1: Compound Identification

| Identifier | Value | Reference(s) |

| IUPAC Name | 1-(2-chloroethoxy)-1,1-diphenylmethane | |

| Other Names | This compound, 2-(benzhydryloxy)ethyl chloride, Benzhydryl β-chloroethyl ether, Benzene, 1,1'-[(2-chloroethoxy)methylene]bis- | [1][2] |

| CAS Registry Number | 32669-06-0 | [1][2][3] |

| Molecular Formula | C₁₅H₁₅ClO | [1][2][3] |

| Molecular Weight | 246.732 g/mol | [1] |

| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)OCCCl | |

| InChI Key | ZNVASENTCOLNJT-UHFFFAOYSA-N | [1][3] |

Physicochemical Properties

The physicochemical properties of this compound have been reported in various sources. A summary of the available quantitative data is presented below.

Table 2: Physicochemical Data

| Property | Value | Unit | Conditions | Reference(s) |

| Appearance | Yellow Oil | - | - | |

| Boiling Point | 337.4 ± 27.0 | °C | at 760 mmHg | |

| 174-177 | °C | at 5 mmHg | [1] | |

| Melting Point | Not Available | - | - | |

| Density | 1.1 ± 0.1 | g/cm³ | - | |

| Flash Point | 157.0 ± 17.6 | °C | - | |

| LogP (Octanol/Water Partition Coefficient) | 4.67 | - | - | |

| Vapor Pressure | 0.0 ± 0.7 | mmHg | at 25°C | |

| Refractive Index | 1.562 | - | - |

Reactivity and Stability

Stability: this compound is reported to be stable under recommended storage conditions[4]. Recommended storage is in a cool place in a tightly closed container that is dry and well-ventilated.

Reactivity:

-

Incompatible Materials: It is incompatible with strong oxidizing agents.

-

Hazardous Decomposition Products: The nature of decomposition products is not fully known, but in the event of a fire, hazardous decomposition products may be formed.

-

Carbon-Carbon Bond Formation: this compound can be utilized in carbon-carbon bond-forming reactions. It serves as a method for attaching a protected 2-hydroxyethyl group to a benzylic carbon.

-

Benzhydryl Ether Synthesis: The synthesis of benzhydryl ethers is influenced by electronic effects. Electron-donating groups on the benzhydryl moiety can aid in the formation of a stable carbocation intermediate, facilitating the reaction[1][4].

Experimental Protocols

Synthesis of this compound:

A reported synthesis involves the reaction of benzhydrol with 2-chloroethanol in the presence of an acid catalyst.

-

Reactants:

-

Benzhydrol (5.0 g)

-

2-chloroethanol (3.27 g)

-

Concentrated sulfuric acid (0.8 g)

-

Dry benzene (10 ml total)

-

-

Procedure:

-

A solution of 2-chloroethanol in dry benzene (3.5 ml) is prepared.

-

Concentrated sulfuric acid is added to this solution, and the mixture is heated to 50°C under an argon atmosphere.

-

A solution of benzhydrol in dry benzene (6.5 ml) is added slowly to the heated mixture.

-

After the addition is complete, the mixture is refluxed for 1.5 hours.

-

The reaction mixture is then cooled, and the benzene layer is washed with water and dried over anhydrous sodium sulfate.

-

The solvent is removed by distillation under reduced pressure to yield the product.

-

Caption: Synthesis workflow for this compound.

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and identification of this compound.

-

Infrared (IR) Spectrum: The gas-phase IR spectrum is available through the NIST Chemistry WebBook. The spectrum would be expected to show characteristic peaks for the C-O-C ether stretch, C-Cl stretch, and aromatic C-H and C=C stretches.

-

Mass Spectrum (Electron Ionization): The mass spectrum is also available from the NIST Chemistry WebBook. The fragmentation pattern would be indicative of the benzhydryl and 2-chloroethyl ether moieties.

Note: For detailed spectral data, please refer to the NIST Standard Reference Database 69.

Toxicological and Safety Information

According to available safety data sheets, this compound is not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008. It is advised to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety glasses. Standard good laboratory practices should be followed.

Disclaimer: This document is intended for informational purposes for a scientific audience. The information provided is based on publicly available data and should be used in conjunction with other sources. All laboratory work should be conducted with appropriate safety precautions.

References

- 1. "Analysis of the Electronic Effects and Reactivity of Benzhydrols in the Formation of Benzhydryl Ethers" by Katherine Quesada, Daniel Chabeda et al. [elischolar.library.yale.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | CAS#:32669-06-0 | Chemsrc [chemsrc.com]

- 4. elischolar.library.yale.edu [elischolar.library.yale.edu]

An In-depth Technical Guide to Benzhydryl 2-chloroethyl ether and its Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of benzhydryl 2-chloroethyl ether, including its structural formula, physicochemical properties, and potential isomers. Detailed experimental protocols for its synthesis are also presented, alongside a visualization of the synthetic workflow.

Structural Formula and Identification

This compound, also known as 1,1'-[(2-chloroethoxy)methylene]bis[benzene], is an organic compound with the molecular formula C₁₅H₁₅ClO[1][2][3][4]. Its structure features a benzhydryl group (a diphenylmethyl group) attached to a 2-chloroethyl group via an ether linkage.

Chemical Structure:

Key Identifiers:

-

IUPAC Name: 1-chloro-2-(diphenylmethoxy)ethane[5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, application in synthesis, and for analytical characterization.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₅ClO | [1][2][3][4] |

| Molecular Weight | 246.73 g/mol | [1][3] |

| Appearance | Colorless to light yellow liquid | [5] |

| Boiling Point | 337.4 ± 27.0 °C at 760 mmHg | |

| Density | 1.1 ± 0.1 g/cm³ | |

| Flash Point | 157.0 ± 17.6 °C | |

| LogP (Octanol/Water Partition Coefficient) | 4.38 | |

| Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C | |

| Refractive Index | 1.562 | |

| Solubility | Soluble in organic solvents, insoluble in water | [5] |

Structural Isomers

Structural isomers of this compound possess the same molecular formula (C₁₅H₁₅ClO) but differ in the connectivity of their atoms. The primary isomers of interest involve positional changes of the substituents on the aromatic rings or alterations in the ether linkage.

Positional Isomers

Positional isomers can be formed by attaching the 2-chloroethoxy group to one of the phenyl rings of the diphenylmethane core, with the other phenyl group remaining attached to the central carbon. This would result in ortho, meta, and para isomers. For example:

-

1-(2-chloroethoxy)-2-(phenylmethyl)benzene: The benzhydryl group is on the second carbon of the benzene ring.

-

1-(2-chloroethoxy)-3-(phenylmethyl)benzene: The benzhydryl group is on the third carbon of the benzene ring.

-

1-(2-chloroethoxy)-4-(phenylmethyl)benzene: The benzhydryl group is on the fourth carbon of the benzene ring.

Another set of positional isomers involves substitution on the benzhydryl moiety itself, where a chlorine atom is attached to one of the phenyl rings and the hydroxyethyl ether is attached to the methylene carbon.

Functional Group Isomers

Functional group isomers could include compounds where the ether and chloro functionalities are arranged differently. An example includes:

-

2-(Benzhydryloxy)-1-chloroethane: This is an alternative name for the parent compound, highlighting the ether linkage. A true functional isomer would involve a different arrangement of atoms, for instance, a chlorinated aromatic ring and an ethoxy group attached elsewhere.

A notable isomer mentioned in the literature is 2-benzyl-3,5-dimethyl-4-chlorophenol .

Experimental Protocols

The synthesis of this compound is typically achieved through the reaction of benzhydrol with 2-chloroethanol in the presence of an acid catalyst.

Synthesis of this compound

Materials:

-

Benzhydrol (5.0 g)

-

2-Chloroethanol (3.27 g)

-

Concentrated Sulfuric Acid (0.8 g)

-

Dry Benzene (10 ml)

-

Anhydrous Sodium Sulfate

-

Argon atmosphere

Procedure: [6]

-

A solution of 2-chloroethanol in dry benzene (3.5 ml) is prepared.

-

Concentrated sulfuric acid is added to this solution, and the mixture is heated to 50°C under an argon atmosphere.

-

A solution of benzhydrol in dry benzene (6.5 ml) is slowly added to the heated mixture.

-

After the addition is complete, the reaction mixture is refluxed for 1.5 hours.

-

The mixture is then cooled, and the benzene layer is washed with water.

-

The organic layer is dried over anhydrous sodium sulfate.

-

The solvent is removed by distillation under reduced pressure to yield this compound.

Characterization:

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

This guide provides foundational technical information for professionals working with this compound. For more specific applications or in-depth analytical data, consulting the referenced literature and material safety data sheets is recommended.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. chemscene.com [chemscene.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 1-[(2-chloroethoxy)(phenyl)methyl]benzene [chemicalbook.com]

- 6. 1-Chloro-2-[2-chloroethoxy(phenyl)methyl]benzene | C15H14Cl2O | CID 12570313 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Chloroethyl Benzhydryl Ether (CAS: 32669-06-0)

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for the compound 2-Chloroethyl Benzhydryl Ether, identified by the CAS number 32669-06-0. This compound is also known by other names including Benzhydryl 2-chloroethyl ether and 1,1'-[(2-Chloroethoxy)methylene]bis[benzene].[1][2][3][4][5][6][7][8][9][10] Its molecular formula is C15H15ClO, with a molecular weight of approximately 246.73 g/mol .[1][4][7][10] This document is intended to serve as a resource for scientists and professionals involved in research and drug development by consolidating the accessible spectroscopic information.

Summary of Spectroscopic Data

Mass Spectrometry

The electron ionization mass spectrum of 2-Chloroethyl Benzhydryl Ether is available through the NIST WebBook.[3] An analysis of the spectrum reveals several key fragments. The data presented in the table below is an interpretation of the graphical spectrum.

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Possible Fragment |

| 167 | High | [C₁₃H₁₁]⁺ (Benzhydryl cation) |

| 165 | Moderate | Isotopic peak of Benzhydryl cation |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |

| 51 | Low | [C₄H₃]⁺ |

| 247 | Very Low | [M+H]⁺ (Protonated Molecule) |

Infrared (IR) Spectroscopy

The gas-phase infrared spectrum of 2-Chloroethyl Benzhydryl Ether is also accessible via the NIST WebBook.[5] The following table summarizes the approximate positions of the major absorption bands, which are characteristic of the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2950 | Medium | Aliphatic C-H Stretch |

| ~1600, ~1490, ~1450 | Strong | Aromatic C=C Bending |

| ~1100 | Strong | C-O-C (Ether) Stretch |

| ~750, ~700 | Strong | C-H Bending (out-of-plane) for monosubstituted benzene rings |

| ~650 | Medium | C-Cl Stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed, publicly available ¹H and ¹³C NMR data for 2-Chloroethyl Benzhydryl Ether, including chemical shifts, coupling constants, and peak assignments, could not be located in publicly accessible databases or scientific literature at the time of this report. Predicted NMR data is mentioned by some sources, but the experimental spectra are not provided.[2][3][7]

Experimental Protocols

Detailed experimental protocols for the acquisition of the above-mentioned spectroscopic data are not available in the public domain. Commercial suppliers who provide this data with their reference standards would be the primary source for this information.

Generally, standard techniques would be employed for the analysis:

-

Mass Spectrometry: Electron ionization (EI) is a common method for obtaining the mass spectrum of organic compounds. The sample is introduced into the mass spectrometer, typically after separation by gas chromatography (GC-MS), where it is bombarded with a high-energy electron beam, leading to ionization and fragmentation.

-

Infrared Spectroscopy: A Fourier-Transform Infrared (FTIR) spectrometer is typically used to obtain an IR spectrum. The sample can be analyzed as a neat liquid, in a solution, or as a gas. The instrument measures the absorption of infrared radiation at various wavelengths, corresponding to the vibrational frequencies of the bonds within the molecule.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl₃), and the spectra are acquired using standard pulse sequences.

Visualizations

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like 2-Chloroethyl Benzhydryl Ether.

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the spectroscopic characteristics of 2-Chloroethyl Benzhydryl Ether based on currently available data. For definitive and detailed analysis, it is recommended to acquire a certified reference standard and the accompanying analytical data from a reputable supplier.

References

- 1. This compound [webbook.nist.gov]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. This compound [webbook.nist.gov]

- 4. BENZYL 2-CHLOROETHYL ETHER(17229-17-3) 1H NMR spectrum [chemicalbook.com]

- 5. This compound [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound [webbook.nist.gov]

- 8. 2-Chloroethyl ethyl ether(628-34-2) 1H NMR spectrum [chemicalbook.com]

- 9. CN1223996A - The preparation method of two (2-chloroethyl) ethers - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

In-Depth Technical Guide to Benzhydryl 2-chloroethyl ether: Properties, Synthesis, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzhydryl 2-chloroethyl ether is a chemical compound of significant interest in the fields of organic synthesis and medicinal chemistry. Its unique structural features, particularly the bulky benzhydryl group, make it a valuable reagent, primarily utilized as a protecting group in the synthesis of complex molecules, including peptides and potential drug candidates. This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, and key applications of this compound, with a focus on experimental protocols and data relevant to laboratory practice.

Molecular and Physicochemical Properties

This compound, with the chemical formula C₁₅H₁₅ClO, possesses a molecular weight of approximately 246.73 g/mol .[1][2][3] The structure features a central ether linkage with a benzhydryl (diphenylmethyl) group on one side and a 2-chloroethyl group on the other. This combination of a bulky, lipophilic moiety and a reactive chloroethyl group dictates its chemical behavior and applications.

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₅H₁₅ClO | [1][2][3] |

| Molecular Weight | 246.732 g/mol | [1][2][3] |

| CAS Number | 32669-06-0 | [1][2][3] |

| Appearance | Not specified in search results | |

| Boiling Point | Not specified in search results | |

| Melting Point | Not specified in search results | |

| Solubility | Not specified in search results |

Synthesis of this compound

A reliable method for the laboratory-scale synthesis of this compound has been reported. The procedure involves the acid-catalyzed etherification of benzhydrol with 2-chloroethanol.

Experimental Protocol

Materials:

-

2-chloroethanol (3.27 g)

-

Dry benzene (10 ml total)

-

Concentrated sulfuric acid (0.8 g)

-

Benzhydrol (5.0 g)

-

Anhydrous sodium sulfate

-

Argon atmosphere

Procedure:

-

A solution of 2-chloroethanol (3.27 g) in dry benzene (3.5 ml) is prepared.

-

Concentrated sulfuric acid (0.8 g) is added to the solution, and the mixture is heated to 50°C under an argon atmosphere.

-

A solution of benzhydrol (5.0 g) in dry benzene (6.5 ml) is slowly added to the heated mixture.

-

After the addition is complete, the reaction mixture is refluxed for 1.5 hours.

-

The mixture is then allowed to cool to room temperature.

-

The benzene layer is washed with water and subsequently dried over anhydrous sodium sulfate.

-

The solvent is removed by distillation under reduced pressure to yield the final product.

Yield:

-

The reported yield for this procedure is 6.7 g of this compound.

Applications in Research and Drug Development

The primary application of this compound lies in its function as a protecting group for various functionalities in organic synthesis. The benzhydryl group is particularly useful for protecting alcohols, carboxylic acids, and thiols.[4] Its bulkiness can provide steric hindrance, preventing unwanted side reactions at the protected site.[4]

Use as a Protecting Group in Peptide Synthesis

In the development of peptide-based drugs, the protection of reactive side chains and termini is crucial. Benzhydryl ethers have been identified as effective C-terminal protecting groups, facilitating the efficient synthesis of various terminal amide peptides.[4] The workflow for utilizing a benzhydryl-based protecting group in peptide synthesis generally follows the logical steps of protection, peptide chain elongation, and deprotection.

Below is a conceptual workflow for the use of a benzhydryl protecting group in a synthetic scheme.

References

An In-depth Technical Guide to 1-(Benzhydryloxy)-2-chloroethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(benzhydryloxy)-2-chloroethane, a key intermediate in synthetic organic chemistry. The document details its chemical identity, physical properties, synthesis protocols, and its significant role in the development of pharmaceutical compounds.

Chemical Identity and Nomenclature

The compound commonly known as Benzhydryl 2-chloroethyl ether is systematically named 1-(benzhydryloxy)-2-chloroethane according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. It is also recognized by several synonyms, reflecting its widespread use in various chemical contexts.

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | 1-(benzhydryloxy)-2-chloroethane |

| Synonyms | This compound, 2-Chloroethyl benzhydryl ether, 2-Chloroethyl diphenylmethyl ether |

| CAS Number | 32669-06-0 |

| Molecular Formula | C₁₅H₁₅ClO |

| Molecular Weight | 246.73 g/mol |

| InChI Key | ZNVASENTCOLNJT-UHFFFAOYSA-N |

Physicochemical Properties

The physical and chemical properties of 1-(benzhydryloxy)-2-chloroethane are crucial for its handling, application in synthesis, and purification. Below is a summary of its key properties.

Table 2: Physicochemical Data

| Property | Value | Source |

| Appearance | Oil/Liquid | [1] |

| Boiling Point | 337.4 ± 27.0 °C at 760 mmHg | [2] |

| Density | 1.1 ± 0.1 g/cm³ | [2] |

| Flash Point | 157.0 ± 17.6 °C | [2] |

| LogP | 4.67 | [2] |

| Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C | [2] |

| Refractive Index | 1.562 | [2] |

Note: Some physical properties are predicted values.

Experimental Protocols: Synthesis of 1-(benzhydryloxy)-2-chloroethane

The synthesis of 1-(benzhydryloxy)-2-chloroethane is well-documented, with a common method involving the acid-catalyzed etherification of benzhydrol with 2-chloroethanol.

Materials and Equipment:

-

Benzhydrol (diphenylmethanol)

-

2-chloroethanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Dry benzene

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Argon atmosphere setup

Procedure:

A detailed experimental protocol for the synthesis is as follows:

-

To a solution of 3.27 g of 2-chloroethanol in 3.5 ml of dry benzene, 0.8 g of concentrated sulfuric acid is added.

-

The mixture is heated to 50°C under an argon atmosphere.

-

A solution of 5.0 g of benzhydrol in 6.5 ml of dry benzene is then added slowly to the heated mixture.

-

After the addition is complete, the mixture is refluxed for 1.5 hours.

-

The reaction mixture is then allowed to cool to room temperature.

-

The benzene layer is washed with water and subsequently dried over anhydrous sodium sulfate.

-

The solvent is removed by distillation under reduced pressure to yield the final product, 1-(benzhydryloxy)-2-chloroethane.[3]

Applications in Drug Development

1-(benzhydryloxy)-2-chloroethane is a pivotal building block in the synthesis of a variety of biologically active molecules. Its benzhydryl ether moiety is a common structural feature in many pharmaceutical agents.

Intermediate in the Synthesis of Diphenhydramine

The most prominent application of 1-(benzhydryloxy)-2-chloroethane is as a key intermediate in the synthesis of Diphenhydramine. Diphenhydramine is a first-generation antihistamine with anticholinergic, sedative, and antiemetic properties. The synthesis involves the reaction of 1-(benzhydryloxy)-2-chloroethane with dimethylamine.

The following diagram illustrates the logical workflow for the synthesis of Diphenhydramine from Benzhydrol, with 1-(benzhydryloxy)-2-chloroethane as a central intermediate.

Caption: Synthetic pathway to Diphenhydramine.

The Benzhydryl Group in Medicinal Chemistry

The benzhydryl (diphenylmethyl) group, a core component of 1-(benzhydryloxy)-2-chloroethane, is considered a "privileged scaffold" in medicinal chemistry. This is due to its ability to interact with multiple biological targets, leading to the development of compounds with a wide range of therapeutic applications. Molecules containing the benzhydryl moiety have been investigated for their potential as anticancer, anti-tubercular, antimalarial, and antiviral agents.

Furthermore, the benzhydryl group is utilized as a protecting group in the synthesis of complex molecules like peptides and nucleosides. Its stability under various reaction conditions and the relative ease of its removal make it a valuable tool for synthetic chemists.

Conclusion

1-(benzhydryloxy)-2-chloroethane is a compound of significant interest to the scientific and drug development communities. Its utility as a key synthetic intermediate, particularly in the production of the widely used antihistamine Diphenhydramine, underscores its importance. A thorough understanding of its chemical properties and synthetic methodologies is essential for its effective application in the ongoing development of novel therapeutic agents. The structural motif it provides continues to be a source of inspiration for the design of new molecules with diverse biological activities.

References

An In-depth Technical Guide to the Synthesis Mechanisms of Benzhydryl Ethers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis mechanisms for benzhydryl ethers, compounds of significant interest in medicinal chemistry and materials science due to their unique structural and functional properties. This document details the core synthetic pathways, presents quantitative data for comparative analysis, and offers detailed experimental protocols for key reactions.

Introduction to Benzhydryl Ethers

The benzhydryl (diphenylmethyl) group is a sterically bulky and electronically significant moiety. Its incorporation into molecules can impart desirable pharmacokinetic and pharmacodynamic properties. Benzhydryl ethers are utilized as protecting groups in organic synthesis, and they form the core scaffold of numerous biologically active compounds, including antihistamines and other CNS-acting drugs.[1][2] Understanding the mechanisms of their formation is crucial for the efficient and selective synthesis of these important molecules.

Key Synthesis Mechanisms

The synthesis of benzhydryl ethers can be broadly categorized into two main mechanistic pathways: a substitution-based approach analogous to the Williamson ether synthesis and an acid-catalyzed pathway involving a carbocation intermediate.

Williamson-Type Ether Synthesis: Reaction of Benzhydryl Halides with Alcohols

This method involves the reaction of a benzhydryl halide (typically chloride or bromide) with an alcohol in the presence of a base. The base serves to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product.[3] While classic Williamson synthesis involves an alkoxide attacking an alkyl halide, in this variation, a neutral alcohol is often used with a tertiary amine as an acid scavenger.[3] The mechanism proceeds via a nucleophilic substitution reaction. Given the secondary nature of the benzhydryl carbon and its ability to stabilize a positive charge, the mechanism can have both SN1 and SN2 characteristics, though it is often depicted as an SN2-like pathway.[4][5][6][7][8]

References

- 1. elischolar.library.yale.edu [elischolar.library.yale.edu]

- 2. "Analysis of the Electronic Effects and Reactivity of Benzhydrols in the Formation of Benzhydryl Ethers" by Katherine Quesada, Daniel Chabeda et al. [elischolar.library.yale.edu]

- 3. US2751388A - Process for preparing benzhydryl ethers - Google Patents [patents.google.com]

- 4. jk-sci.com [jk-sci.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. byjus.com [byjus.com]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

A Technical Guide to the Solubility Profile of Benzhydryl 2-chloroethyl ether in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility profile of Benzhydryl 2-chloroethyl ether. While specific quantitative solubility data for this compound is not extensively available in published literature, this document outlines the predicted solubility based on its chemical structure and furnishes a detailed experimental protocol for its quantitative determination. This guide is intended to equip researchers in drug development and chemical synthesis with the necessary tools to establish a precise solubility profile for this compound in various organic solvents, a critical parameter for process development, formulation, and analytical method development.

Introduction to this compound

This compound, with the chemical formula C₁₅H₁₅ClO and a molecular weight of approximately 246.73 g/mol , is an organic compound characterized by a benzhydryl group and a 2-chloroethyl ether moiety.[1][2][3][4] Its structure, featuring two phenyl rings, imparts significant nonpolar character, while the ether linkage and the chloro group introduce some polarity. Understanding the solubility of this compound in various organic solvents is crucial for its application in chemical synthesis, purification processes like recrystallization, and for the development of formulations in pharmaceutical contexts.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound can be qualitatively predicted. The large nonpolar surface area from the two benzene rings suggests good solubility in nonpolar and moderately polar organic solvents.

-

High Solubility Predicted in:

-

Chlorinated Solvents: Dichloromethane, Chloroform

-

Aromatic Hydrocarbons: Toluene, Benzene

-

Ethers: Diethyl ether, Tetrahydrofuran (THF)

-

Ketones: Acetone, Methyl Ethyl Ketone (MEK)

-

-

Moderate to Low Solubility Predicted in:

-

Alcohols: Ethanol, Methanol (solubility likely decreases with increasing polarity of the alcohol)

-

Polar Aprotic Solvents: Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)[5]

-

-

Insoluble Predicted in:

-

Water and other highly polar protic solvents.

-

Quantitative Solubility Data

| Solvent | Chemical Class | Polarity Index | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| Hexane | Nonpolar Alkane | 0.1 | 25 | HPLC | ||

| Toluene | Aromatic Hydrocarbon | 2.4 | 25 | HPLC | ||

| Dichloromethane (DCM) | Chlorinated Hydrocarbon | 3.1 | 25 | HPLC | ||

| Diethyl Ether | Ether | 2.8 | 25 | HPLC | ||

| Acetone | Ketone | 5.1 | 25 | HPLC | ||

| Ethyl Acetate | Ester | 4.4 | 25 | HPLC | ||

| Acetonitrile (ACN) | Nitrile | 5.8 | 25 | HPLC | ||

| Isopropanol (IPA) | Alcohol | 3.9 | 25 | HPLC | ||

| Ethanol | Alcohol | 4.3 | 25 | HPLC | ||

| Methanol | Alcohol | 5.1 | 25 | HPLC | ||

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 7.2 | 25 | HPLC | ||

| Water | Protic Solvent | 10.2 | 25 | HPLC |

Experimental Protocol for Solubility Determination

The following protocol details the widely accepted isothermal shake-flask method for determining the equilibrium solubility of a compound.[6] This method, coupled with High-Performance Liquid Chromatography (HPLC) for concentration analysis, provides accurate and reproducible results.[5]

4.1. Materials and Equipment

-

This compound (solid, purity >98%)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or vortex mixer with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

-

HPLC column suitable for reverse-phase chromatography (e.g., C18)

4.2. Procedure

-

Preparation of Stock Standard for Calibration: a. Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) in a volumetric flask to create a stock solution of known concentration. b. Prepare a series of calibration standards by serial dilution of the stock solution.

-

Sample Preparation (Shake-Flask Method): a. Add an excess amount of solid this compound to a vial (e.g., 10-20 mg). The key is to have undissolved solid remaining at equilibrium. b. Add a known volume of the desired organic solvent (e.g., 2 mL) to the vial. c. Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). d. Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study can determine the optimal equilibration time.

-

Sample Processing: a. After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. b. Centrifuge the vials to further pellet the undissolved solid. c. Carefully withdraw an aliquot of the supernatant using a syringe. d. Filter the aliquot through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove any remaining solid particles.

-

HPLC Analysis: a. Analyze the calibration standards using the developed HPLC method to generate a calibration curve (Peak Area vs. Concentration). b. Inject the filtered sample solutions into the HPLC system. c. Record the peak area corresponding to this compound.

-

Calculation: a. Using the calibration curve, determine the concentration of this compound in the sample solutions. b. Express the solubility in the desired units (e.g., mg/mL or mol/L).

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility as described in the protocol above.

Caption: Experimental workflow for determining the equilibrium solubility of a compound.

Conclusion

While published quantitative data on the solubility of this compound is scarce, its molecular structure provides a solid basis for predicting its behavior in various organic solvents. For applications requiring precise solubility values, the experimental protocol detailed in this guide provides a robust and reliable method. The systematic determination of this key physicochemical property will aid researchers in optimizing reaction conditions, developing purification strategies, and advancing formulation studies involving this compound.

References

The Chemistry of Benzhydryl Ethers: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

The benzhydryl ether moiety is a cornerstone in modern organic synthesis and medicinal chemistry. Its unique steric and electronic properties make it a valuable protecting group for hydroxyl functionalities, while its presence in a multitude of pharmacologically active compounds underscores its significance as a privileged scaffold in drug discovery. This in-depth technical guide provides a comprehensive overview of the core chemistry of benzhydryl ethers, including their synthesis, cleavage, and applications, with a focus on providing actionable data and protocols for researchers in the field.

Synthesis of Benzhydryl Ethers

The formation of the benzhydryl ether linkage can be achieved through several synthetic strategies. The choice of method often depends on the substrate scope, desired yield, and tolerance of other functional groups within the molecule. Key methodologies include the reaction of benzhydrols or benzhydryl halides with alcohols under various catalytic conditions.

Synthesis from Benzhydrols

A common and direct approach to benzhydryl ethers involves the reaction of a substituted or unsubstituted benzhydrol with an alcohol. This transformation is typically facilitated by a catalyst and can be efficiently promoted by microwave irradiation.

Table 1: Synthesis of Benzhydryl Ethers via Microwave-Assisted Reaction of Benzhydrols with Alcohols [1][2]

| Benzhydrol Derivative | Alcohol | Reaction Time (min) | Temperature (°C) | Conversion (%) |

| 4,4'-Dimethoxybenzhydrol | 1-Propanol | 10 | 80 | 83 |

| 4,4'-Dimethoxybenzhydrol | 2-Propanol | 10 | 80 | 11 |

| 4,4'-Dimethoxybenzhydrol | (-)-Menthol | 10 | 80 | 11 |

| 4,4'-Dimethylbenzhydrol | 1-Propanol | 10 | 80 | 100 |

| 4,4'-Dimethylbenzhydrol | 2-Propanol | 10 | 80 | 100 |

| 4,4'-Dimethylbenzhydrol | (-)-Menthol | 10 | 80 | 26 |

| 4,4'-Difluorobenzhydrol | 1-Propanol | 10 | 80 | Unsuccessful |

| Benzhydrol | 1-Propanol | 10 | 80 | 23 |

| Benzhydrol | 2-Propanol | 10 | 80 | Unsuccessful |

| Benzhydrol | (-)-Menthol | 10 | 80 | Unsuccessful |

Reactions were carried out using a protic ionic liquid (triethylammonium methanesulfonate) as a catalyst and co-solvent under microwave irradiation.[1][2][3]

The data suggest that electron-donating groups on the benzhydrol moiety facilitate the reaction, likely by stabilizing a carbocation intermediate.[1][2]

Synthesis from Benzhydryl Halides

The reaction of benzhydryl halides, such as benzhydryl bromide or chloride, with alcohols in the presence of a base or a tertiary amine is another effective method for the preparation of benzhydryl ethers.

Table 2: Synthesis of Benzhydryl Ethers from Benzhydryl Halides [4]

| Benzhydryl Halide | Alcohol | Tertiary Amine | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Benzhydryl Bromide | 1-Methyl-4-piperidinol | Tributylamine | Methyl Isobutyl Ketone | Reflux | - | High |

| Benzhydryl Bromide | 1-Methyl-4-piperidinol | Tripropylamine | Naphtha | Reflux | 2 | 67.2 (as hydrobromide salt) |

| Benzhydryl Chloride | 1-Isopropyl-4-piperidinol | Tributylamine | - | 125 | 6 | 89.5 (as hydrochloride salt) |

| Benzhydryl Chloride | Dimethylaminoethanol | Tributylamine | - | 100-120 | 6 | - |

Synthesis of Symmetrical Bis(benzhydryl)ethers

Symmetrical bis(benzhydryl)ethers can be synthesized directly from benzhydrols using p-toluenesulfonyl chloride as a catalyst under solvent-free conditions.[5][6]

Table 3: Synthesis of Symmetrical Bis(benzhydryl)ethers [5][6][7]

| Benzhydrol Derivative | Time (min) | Yield (%) |

| Benzhydrol | 15 | 86 |

| 4-Chlorobenzhydrol | 12 | 92 |

| 4,4'-Dichlorobenzhydrol | 10 | 90 |

| 4-Bromobenzhydrol | 12 | 88 |

| 4,4'-Difluorobenzhydrol | 15 | 85 |

| 4-Methoxybenzhydrol | 8 | 91 |

| 4-Methylbenzhydrol | 10 | 89 |

Reactions were carried out using 5 mol% of p-toluenesulfonyl chloride at 110°C under solvent-free conditions.[5][6]

Cleavage of Benzhydryl Ethers

The benzhydryl ether group is valued for its stability under a range of conditions, yet it can be readily cleaved when desired, making it an excellent protecting group. The primary methods for deprotection are hydrogenolysis and acid-catalyzed cleavage. Notably, benzhydryl ethers are generally easier to cleave than the corresponding benzyl ethers.[8]

Hydrogenolysis

Catalytic hydrogenolysis is a mild and efficient method for the cleavage of benzhydryl ethers. The reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere.

Acid-Catalyzed Cleavage

Benzhydryl ethers are susceptible to cleavage under acidic conditions, a property that is often exploited for their removal as protecting groups.[1] The mechanism involves protonation of the ether oxygen, followed by formation of a stable benzhydryl carbocation.

Experimental Protocols

General Protocol for Microwave-Assisted Synthesis of Benzhydryl Ethers[1]

To a microwave vial, add the alcohol (1.00 mmol), the benzhydrol derivative (0.54 mmol), and triethylammonium methanesulfonate (0.25 mL). Seal the vial and subject it to microwave irradiation for 10 minutes at 80°C. After cooling, dilute the reaction mixture with diethyl ether (2 mL). Filter the mixture through a silica gel plug to remove the ionic liquid. The filtrate is collected, and the solvent is removed under reduced pressure to yield the benzhydryl ether.

General Protocol for Synthesis from Benzhydryl Bromide[4]

To a solution of the alcohol (e.g., 1-methyl-4-piperidinol, 0.05 mol) and a tertiary amine (e.g., tripropylamine, 0.075 mol) in a suitable solvent (e.g., naphtha, 25 mL), add benzhydryl bromide (0.075 mol). Reflux the mixture for a specified time (e.g., 2 hours). Upon cooling, the hydrobromide salt of the benzhydryl ether may crystallize. The product can be isolated by filtration and further purified by digestion in a solvent like benzene or by recrystallization.

General Protocol for Hydrogenolysis of Benzhydryl Ethers

To a solution of the benzhydryl ether in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of THF/tert-butanol/PBS), add a catalytic amount of 10% palladium on carbon (typically 5-10 mol% of Pd). The reaction vessel is then flushed with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1 atm, but can be higher) at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to afford the deprotected alcohol.

General Protocol for Acid-Catalyzed Cleavage of Benzhydryl Ethers

Dissolve the benzhydryl ether in a suitable solvent (e.g., dichloromethane). Add a strong acid, such as trifluoroacetic acid (TFA), to the solution. The concentration of the acid and the reaction temperature can be adjusted depending on the lability of the substrate. Stir the reaction at room temperature or below, monitoring its progress by TLC. Upon completion, the reaction is carefully quenched with a base (e.g., saturated sodium bicarbonate solution) and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the deprotected alcohol.

Applications in Drug Discovery and Development

The benzhydryl moiety is a privileged scaffold in medicinal chemistry, found in a wide array of therapeutic agents. Its derivatives are known to exhibit a range of biological activities, including antihistaminic, anticholinergic, and central nervous system (CNS) effects. Many first-generation antihistamines, such as diphenhydramine, contain a benzhydryl ether core. These compounds typically act as inverse agonists at the histamine H1 receptor.

Experimental Workflow for Synthesis and Biological Evaluation

The development of new benzhydryl ether-based drug candidates often follows a structured workflow, from initial synthesis to biological screening.

Signaling Pathway: Histamine H1 Receptor

Many benzhydryl ether derivatives function as inverse agonists of the histamine H1 receptor, a G-protein coupled receptor (GPCR). The binding of these compounds stabilizes the inactive conformation of the receptor, thereby reducing the basal level of signaling that leads to allergic responses.

Conclusion

The chemistry of benzhydryl ethers is rich and multifaceted, offering a wealth of opportunities for both synthetic innovation and the development of novel therapeutics. A thorough understanding of the principles governing their synthesis and cleavage is paramount for their effective utilization as protecting groups. Furthermore, the continued exploration of the benzhydryl scaffold in medicinal chemistry is likely to yield new and improved drug candidates targeting a variety of diseases. This guide provides a foundational resource for researchers to navigate and contribute to this exciting and impactful area of chemical science.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. elischolar.library.yale.edu [elischolar.library.yale.edu]

- 4. researchgate.net [researchgate.net]

- 5. Dopamine transporter - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Cognitive And Pharmacodynamic Testing During First-In-Human CNS Trials [clinicalleader.com]

- 8. Synthesis and biological evaluation of benzhydryl-based antiplasmodial agents possessing Plasmodium falciparum chloroquine resistance transporter (PfCRT) inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Benzhydryl Ether: A Robust Protecting Group for Complex Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and preserving molecular complexity. Among the arsenal of hydroxyl protecting groups, the benzhydryl ether, also known as the diphenylmethyl (DPM) ether, has emerged as a versatile and robust tool. Its unique stability profile, coupled with multiple modes of cleavage, offers chemists significant flexibility in designing synthetic strategies for complex molecules, including pharmaceuticals and natural products. This technical guide provides a comprehensive overview of the core attributes of benzhydryl ethers, including their stability, methods of introduction and removal, and their application in sophisticated synthetic endeavors.

Properties and Advantages of Benzhydryl Ethers

The benzhydryl group imparts significant steric bulk, which can be advantageous in directing stereoselective reactions or preventing undesired intramolecular interactions.[1] A key feature of benzhydryl ethers is their dual-mode deprotection capability. They can be cleaved under both acidic conditions and through hydrogenolysis, providing orthogonality with a wide range of other protecting groups.[2] This flexibility is particularly valuable in the synthesis of complex molecules with diverse functional groups where a predetermined deprotection strategy may not be optimal.[2]

Data Presentation: Comparative Stability of Alcohol Protecting Groups

The selection of an appropriate protecting group hinges on its stability under various reaction conditions. The following table summarizes the stability of benzhydryl ethers in comparison to other commonly used hydroxyl protecting groups. This quantitative data allows for the strategic design of orthogonal protection schemes.

| Protecting Group | Reagents/Conditions | Stability |

| Benzhydryl (DPM) | Strong Acid (e.g., TFA, HBr) | Labile |

| Catalytic Hydrogenolysis (H₂, Pd/C) | Labile | |

| Strong Base (e.g., NaH, KOH) | Stable | |

| Mild Acid (e.g., 80% AcOH, RT) | Generally Stable [3] | |

| Oxidizing Agents (e.g., DDQ) | Stable | |

| Reducing Agents (e.g., LiAlH₄) | Stable | |

| Benzyl (Bn) | Strong Acid (e.g., HBr, BCl₃) | Labile[4] |

| Catalytic Hydrogenolysis (H₂, Pd/C) | Labile[5] | |

| Strong Base (e.g., NaH, KOH) | Stable[4] | |

| Mild Acid (e.g., Acetic Acid) | Generally Stable[4] | |

| Trityl (Tr) | Mild Acid (e.g., TFA, AcOH) | Very Labile |

| Catalytic Hydrogenolysis (H₂, Pd/C) | Labile | |

| Strong Base | Stable | |

| tert-Butyldimethylsilyl (TBDMS) | Acid (e.g., TFA, AcOH) | Labile |

| Fluoride Ion (e.g., TBAF) | Labile | |

| Catalytic Hydrogenolysis (H₂, Pd/C) | Stable | |

| Strong Base | Stable | |

| Tetrahydropyranyl (THP) | Mild Acid (e.g., AcOH) | Very Labile[5] |

| Catalytic Hydrogenolysis (H₂, Pd/C) | Stable[2] | |

| Strong Base | Stable[2] |

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful implementation of protecting group strategies. The following sections provide step-by-step protocols for the introduction and removal of benzhydryl ethers.

Protection of a Primary Alcohol as a Benzhydryl Ether

This protocol describes a general procedure for the protection of a primary alcohol using diphenylmethanol under acidic catalysis.

Materials:

-

Primary alcohol (1.0 equiv)

-

Diphenylmethanol (1.2 equiv)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 equiv)

-

Toluene

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the primary alcohol (1.0 equiv) and diphenylmethanol (1.2 equiv) in toluene (0.2 M), add p-toluenesulfonic acid monohydrate (0.1 equiv).

-

Fit the flask with a Dean-Stark apparatus to remove water azeotropically and heat the mixture to reflux.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous NaHCO₃ solution.

-

Separate the layers and extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired benzhydryl ether.

Deprotection of a Benzhydryl Ether

Two primary methods for the cleavage of benzhydryl ethers are detailed below: hydrogenolysis and acid-catalyzed cleavage.

This method is particularly useful for substrates sensitive to acidic conditions.

Materials:

-

Benzhydryl ether (1.0 equiv)

-

Palladium on carbon (10% Pd/C, 10 mol%)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

-

Celite®

Procedure:

-

Dissolve the benzhydryl ether (1.0 equiv) in methanol or ethanol (0.1 M) in a flask equipped with a magnetic stir bar.

-

Carefully add 10% Pd/C (10 mol%) to the solution.

-

Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

-

Maintain a positive pressure of hydrogen using a balloon or a hydrogenation apparatus.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude alcohol.

-

Purify the product by flash column chromatography if necessary.

This method is suitable for substrates that can tolerate acidic conditions.

Materials:

-

Benzhydryl ether (1.0 equiv)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Scavenger (e.g., triethylsilane or anisole, 3-5 equiv)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the benzhydryl ether (1.0 equiv) in dichloromethane (0.1 M).

-

Add a scavenger such as triethylsilane or anisole (3-5 equiv) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (typically 20-50% v/v in DCM).

-

Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring the progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to isolate the desired alcohol.

Visualizations: Mechanisms and Workflows

Visual representations of reaction mechanisms and synthetic workflows are invaluable for understanding the strategic application of protecting groups.

Conclusion

Benzhydryl ethers represent a powerful and reliable choice for the protection of hydroxyl groups in the synthesis of complex organic molecules. Their stability to a wide range of reagents, combined with their susceptibility to cleavage under both acidic and hydrogenolytic conditions, provides chemists with a high degree of flexibility and control. The ability to employ benzhydryl ethers in orthogonal protection strategies, as illustrated in the synthesis of complex natural products, underscores their importance in modern synthetic chemistry. By understanding their properties and having access to robust experimental protocols, researchers can confidently incorporate benzhydryl ethers into their synthetic routes to achieve their molecular targets efficiently and selectively.

References

An In-depth Technical Guide to the Physical Characteristics and Appearance of Benzhydryl 2-chloroethyl ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of Benzhydryl 2-chloroethyl ether (CAS No. 32669-06-0). As a known intermediate and related compound to the first-generation antihistamine diphenhydramine, understanding its properties is crucial for researchers in medicinal chemistry and drug development. This document compiles available data on its physical properties, appearance, and provides relevant experimental protocols for its synthesis and characterization. Furthermore, it contextualizes its potential biological relevance through an examination of the histamine H1 receptor signaling pathway, a likely target for compounds of this structural class.

Physical and Chemical Properties

This compound is a derivative of diphenylmethane and a key structural fragment found in many pharmacologically active compounds. Its physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₅ClO | [1] |

| Molecular Weight | 246.73 g/mol | [1] |

| CAS Number | 32669-06-0 | [1] |

| Appearance | Yellow Oil | [2] |

| Boiling Point | 174-177 °C at 4 mmHg | [3] |

| Density | 1.1±0.1 g/cm³ | [4] |

| Flash Point | 157.0±17.6 °C | [4] |

| LogP | 4.67 | [4] |

| Refractive Index | 1.562 | [4] |

| Storage | 2-8°C | [1] |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the acid-catalyzed etherification of benzhydrol with 2-chloroethanol.

Materials:

-

Benzhydrol

-

2-Chloroethanol

-

Concentrated Sulfuric Acid

-

Dry Benzene

-

Anhydrous Sodium Sulfate

-

Argon atmosphere

Procedure:

-

In a round-bottom flask under an argon atmosphere, a solution of 2-chloroethanol (3.27 g) in dry benzene (3.5 ml) is prepared.

-

Concentrated sulfuric acid (0.8 g) is added to the mixture, which is then heated to 50°C.

-

A solution of benzhydrol (5.0 g) in dry benzene (6.5 ml) is added slowly to the heated mixture.

-

After the addition is complete, the reaction mixture is refluxed for 1.5 hours.

-

The mixture is then allowed to cool to room temperature.

-

The benzene layer is washed with water and subsequently dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield this compound.

Characterization Protocols

Standard analytical techniques are employed to confirm the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to elucidate the chemical structure. The proton NMR would be expected to show characteristic signals for the aromatic protons of the benzhydryl group, the methine proton, and the two methylene groups of the chloroethyl ether moiety.

-

Mass Spectrometry (MS): Mass spectrometry is utilized to confirm the molecular weight of the compound. The mass spectrum would show the molecular ion peak corresponding to the calculated molecular weight.[5]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule. The spectrum would exhibit characteristic absorption bands for the C-O-C ether linkage, C-Cl bond, and the aromatic C-H and C=C bonds.[6]

Biological Context and Signaling Pathway

This compound is structurally related to diphenhydramine, a well-known first-generation antihistamine that acts as an inverse agonist at the histamine H1 receptor.[7][8] This relationship suggests that this compound may also interact with the H1 receptor or serve as a key intermediate in the synthesis of compounds targeting this receptor.

The histamine H1 receptor is a G protein-coupled receptor (GPCR) that, upon binding histamine, activates the Gq/11 protein.[9] This activation initiates a signaling cascade that leads to the characteristic symptoms of an allergic response. An antagonist or inverse agonist would block this pathway.

Caption: Histamine H1 Receptor Signaling Pathway and Antagonism.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical properties, though some data, such as a precise melting point, remain to be definitively published. Its structural similarity to diphenhydramine provides a strong rationale for its investigation within the context of H1 receptor antagonism and the development of new anti-allergic or other centrally-acting agents. The experimental protocols and pathway information provided herein serve as a foundational resource for researchers engaged in the synthesis, characterization, and biological evaluation of this and related compounds.

References

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. Diphenhydramine | C17H21NO | CID 3100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound | CAS#:32669-06-0 | Chemsrc [chemsrc.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. Diphenhydramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Diphenhydramine - Wikipedia [en.wikipedia.org]

- 9. Combination of H1 and H2 Histamine Receptor Antagonists: Current Knowledge and Perspectives of a Classic Treatment Strategy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Benzhydryl 2-chloroethyl ether from Benzhydrol

These application notes provide a detailed protocol for the synthesis of Benzhydryl 2-chloroethyl ether, a valuable intermediate in organic synthesis, from the starting materials benzhydrol and 2-chloroethanol. The intended audience for this document includes researchers, scientists, and professionals involved in drug development and chemical synthesis.

Reaction Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Volume (mL) | Role |

| Benzhydrol | 184.24 | 5.0 | 27.14 | - | Starting Material |

| 2-Chloroethanol | 80.51 | 3.27 | 40.62 | 3.5 | Reagent |

| Concentrated Sulfuric Acid | 98.08 | 0.8 | 8.16 | - | Catalyst |

| Dry Benzene | 78.11 | - | - | 10.0 | Solvent |

| Anhydrous Sodium Sulfate | 142.04 | - | - | - | Drying Agent |

| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | |

| This compound | 246.73 | 6.7 | 6.7 | ~100% |

Experimental Protocol

This protocol details the acid-catalyzed etherification of benzhydrol with 2-chloroethanol.

1. Materials and Equipment:

-

Chemicals:

-

Benzhydrol

-

2-Chloroethanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dry Benzene

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized Water

-

-

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Standard laboratory glassware

-

Inert gas supply (e.g., Argon)

-

2. Reaction Setup:

Caption: Diagram of the reaction apparatus setup.

3. Procedure:

-

To a solution of 3.27 g of 2-chloroethanol in 3.5 ml of dry benzene in a round-bottom flask, add 0.8 g of concentrated sulfuric acid.[1]

-

Heat the mixture to 50°C under an argon atmosphere with stirring.[1]

-

Slowly add a solution of 5.0 g of benzhydrol in 6.5 ml of dry benzene to the heated mixture using a dropping funnel.[1]

-

After the addition is complete, continue stirring at 50°C for 30 minutes.[1]

-

Increase the temperature to reflux the mixture and maintain reflux for 1.5 hours.[1]

4. Workup and Purification:

-

Allow the reaction mixture to cool to room temperature.[1]

-

Transfer the mixture to a separatory funnel and wash the benzene layer with water to remove the acid and any remaining 2-chloroethanol.[1]

-

Dry the organic layer over anhydrous sodium sulfate.[1]

-

Filter to remove the sodium sulfate.

-

Remove the benzene solvent by distillation under reduced pressure using a rotary evaporator to yield the crude product.[1] The reported yield of this compound is 6.7 g.[1]

Experimental Workflow

The following diagram illustrates the complete workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

Detailed experimental protocol for Benzhydryl 2-chloroethyl ether synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed experimental protocol for the synthesis of benzhydryl 2-chloroethyl ether. The method involves the acid-catalyzed etherification of benzhydrol with 2-chloroethanol. This protocol is intended for laboratory-scale synthesis and includes information on reagents, reaction conditions, purification procedures, and expected yield.

Introduction

This compound is a chemical compound that can serve as a valuable intermediate in organic synthesis. The benzhydryl group is a common protecting group for alcohols and other functional groups due to its stability and the relative ease of its removal under specific conditions like hydrogenolysis.[1] This protocol details a straightforward synthesis method utilizing concentrated sulfuric acid as a catalyst.

Reaction Scheme

The synthesis proceeds via an acid-catalyzed dehydration reaction between benzhydrol and 2-chloroethanol to form the corresponding ether.

Reactants:

-

Benzhydrol

-

2-Chloroethanol

Catalyst:

-

Concentrated Sulfuric Acid (H₂SO₄)

Solvent:

-

Dry Benzene (C₆H₆)

Product:

-

This compound

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis as described in the protocol.

| Parameter | Value | Reference |

| Reactants | ||

| Benzhydrol | 5.0 g | [2] |

| 2-Chloroethanol | 3.27 g | [2] |

| Catalyst & Solvent | ||

| Conc. Sulfuric Acid | 0.8 g | [2] |

| Dry Benzene (Total) | 10.0 ml | [2] |

| Product | ||

| Product Name | This compound | [2] |

| Molecular Formula | C₁₅H₁₅ClO | [3][4][5] |

| Molecular Weight | 246.73 g/mol | [3][4][5] |

| Yield | ||

| Product Mass (Crude) | 6.7 g | [2] |

Experimental Protocol

4.1 Materials and Reagents

-

Benzhydrol (5.0 g)

-

2-Chloroethanol (3.27 g)

-

Concentrated sulfuric acid (0.8 g)

-

Dry benzene (10 ml)

-

Anhydrous sodium sulfate

-

Distilled water

-

Argon gas supply

4.2 Equipment

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

4.3 Procedure

-

Initial Setup: In a round-bottom flask, prepare a solution of 2-chloroethanol (3.27 g) in dry benzene (3.5 ml).[2]

-

Catalyst Addition: Carefully add concentrated sulfuric acid (0.8 g) to the solution.[2]

-

Inert Atmosphere: Purge the flask with argon gas.[2]

-

Heating: Heat the mixture to 50°C with stirring.[2]

-

Benzhydrol Addition: Slowly add a solution of benzhydrol (5.0 g) in dry benzene (6.5 ml) to the heated mixture.[2]

-

Reaction: After the addition is complete, allow the reaction to proceed at 50°C for 30 minutes. Following this, increase the temperature to reflux the mixture for 1.5 hours.[2]

-

Work-up (Cooling & Washing): Once the reflux is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash the organic layer with water.[2]

-

Drying: Dry the separated benzene layer over anhydrous sodium sulfate.[2]

-

Purification: Remove the solvent by distillation under reduced pressure to yield the crude product, this compound.[2] The expected crude yield is 6.7 g.[2]

4.4 Safety Precautions

-

Benzene is a known carcinogen and is highly flammable. All procedures should be performed in a well-ventilated fume hood.

-

Concentrated sulfuric acid is extremely corrosive. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, must be worn.

-

Handle 2-chloroethanol with care as it is toxic.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure.

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: Williamson Ether Synthesis for the Preparation of Benzhydryl Ethers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzhydryl ether moiety is a privileged structural motif found in a wide array of biologically active compounds and marketed pharmaceuticals. Its presence is critical to the therapeutic efficacy of drugs targeting a range of conditions, including allergies (antihistamines) and neurological disorders.[1][2] The Williamson ether synthesis, a cornerstone of organic chemistry since its discovery in 1850, remains one of the most reliable and versatile methods for the preparation of these valuable ethers.[3][4][5][6][7][8]

This document provides detailed application notes and experimental protocols for the synthesis of benzhydryl ethers via the Williamson ether synthesis. It is intended to serve as a comprehensive resource for researchers in academia and the pharmaceutical industry engaged in the design and synthesis of novel therapeutic agents incorporating the benzhydryl pharmacophore.

Reaction Principle and Mechanism

The Williamson ether synthesis is a bimolecular nucleophilic substitution (SN2) reaction. The process involves the deprotonation of an alcohol to form a nucleophilic alkoxide, which then attacks an electrophilic alkyl halide to form the ether linkage.[3][4][5][6][7][8]

In the context of benzhydryl ether synthesis, there are two primary approaches:

-

Reaction of a Benzhydrol-derived Alkoxide with an Alkyl Halide: Benzhydrol (diphenylmethanol) or a substituted derivative is treated with a strong base to form the corresponding benzhydryloxide. This alkoxide then reacts with a primary alkyl halide.

-

Reaction of an Alkoxide with a Benzhydryl Halide: An alcohol is deprotonated to its alkoxide and then reacted with a benzhydryl halide (e.g., benzhydryl bromide).

Due to the SN2 nature of the reaction, the choice of reactants is crucial to avoid competing elimination (E2) reactions, especially when using secondary alkyl halides.[8] For the synthesis of benzhydryl ethers, using a primary alkyl halide with a benzhydryloxide is generally preferred to minimize side products.

Diagram of the General Reaction Mechanism

Caption: General Mechanism of the Williamson Ether Synthesis for Benzhydryl Ethers.

Quantitative Data Presentation

The following tables summarize quantitative data from representative syntheses of benzhydryl ethers, highlighting the influence of substituents and reaction conditions on product yield.

Table 1: Synthesis of Substituted Benzhydryl Ethers via Microwave-Assisted Williamson Ether Synthesis [1][2]

| Benzhydrol Derivative | Alcohol | Conversion (%) |

| 4,4'-Dimethoxybenzhydrol | 1-Propanol | 83 |

| 4,4'-Dimethoxybenzhydrol | 2-Propanol | 11 |

| 4,4'-Dimethoxybenzhydrol | Menthol | 11 |

| 4,4'-Dimethylbenzhydrol | 1-Propanol | 100 |

| 4,4'-Dimethylbenzhydrol | 2-Propanol | 100 |

| 4,4'-Dimethylbenzhydrol | Menthol | 26 |

| 4,4'-Difluorobenzhydrol | 1-Propanol | 11 |

| 4,4'-Difluorobenzhydrol | 2-Propanol | 76 |

| Benzhydrol | 1-Propanol | Unsuccessful |

Reaction Conditions: Microwave irradiation at 80°C for 10 minutes in a protic ionic liquid (triethylammonium methanesulfonate).[1]

Experimental Protocols

The following are detailed protocols for the synthesis of benzhydryl ethers using the Williamson ether synthesis.

Protocol 1: General Synthesis of a Benzhydryl Ether using Sodium Hydride

This protocol is a general method adaptable for the synthesis of various benzhydryl ethers from benzhydrol (or its derivatives) and a primary alkyl halide.

Materials:

-

Benzhydrol (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Primary alkyl halide (1.1 eq)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 eq). Wash the NaH three times with anhydrous hexane to remove the mineral oil, and then place the flask under a gentle stream of nitrogen.

-

Alkoxide Formation: Add anhydrous DMF to the flask via a syringe to create a slurry. In a separate flask, dissolve benzhydrol (1.0 eq) in a minimal amount of anhydrous DMF. Add the benzhydrol solution dropwise to the NaH slurry at 0 °C (ice bath). Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.

-

SN2 Reaction: Cool the reaction mixture back to 0 °C. Add the primary alkyl halide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and add diethyl ether and water. Separate the layers. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Phase-Transfer Catalyzed Synthesis of a Benzhydryl Ether

This protocol utilizes a phase-transfer catalyst (PTC), which can offer milder reaction conditions and avoid the need for anhydrous solvents.

Materials:

-

Benzhydrol (1.0 eq)

-

Primary alkyl halide (1.2 eq)

-

Sodium hydroxide (NaOH) or potassium hydroxide (KOH), 50% aqueous solution

-

Tetrabutylammonium bromide (TBAB) or other suitable PTC (0.05-0.1 eq)

-

Toluene or Dichloromethane (DCM)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine benzhydrol (1.0 eq), the primary alkyl halide (1.2 eq), the phase-transfer catalyst (e.g., TBAB, 0.1 eq), and toluene.

-

Reaction: Add the 50% aqueous NaOH solution to the mixture. Heat the reaction to a gentle reflux and stir vigorously for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and separate the organic layer. Wash the organic layer with water and then with brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography.

Experimental Workflow Diagram

Caption: General Experimental Workflow for Williamson Ether Synthesis of Benzhydryl Ethers.

Applications in Drug Development

The benzhydryl ether framework is a key component in numerous pharmaceuticals due to its favorable pharmacokinetic and pharmacodynamic properties. The diphenylmethyl group can enhance binding to target proteins and improve metabolic stability.

Examples of Drug Classes Containing Benzhydryl Ethers:

-

Antihistamines: Diphenhydramine and its analogs.

-

Anticholinergics: Benztropine.

-

Calcium Channel Blockers: Mibefradil.

The synthetic routes outlined in this document provide a foundation for the synthesis of libraries of benzhydryl ether derivatives for structure-activity relationship (SAR) studies, lead optimization, and the development of novel drug candidates. The versatility of the Williamson ether synthesis allows for the introduction of a wide range of substituents on both the benzhydryl and ether side-chain moieties, enabling fine-tuning of the pharmacological profile.

References

- 1. elischolar.library.yale.edu [elischolar.library.yale.edu]

- 2. "Analysis of the Electronic Effects and Reactivity of Benzhydrols in the Formation of Benzhydryl Ethers" by Katherine Quesada, Daniel Chabeda et al. [elischolar.library.yale.edu]

- 3. byjus.com [byjus.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Khan Academy [khanacademy.org]

- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

Application Notes and Protocols: The Use of Benzhydryl 2-chloroethyl ether as a Reactive Intermediate in Organic Chemistry

Audience: Researchers, scientists, and drug development professionals.